molecular formula C14H13FN4O2S B11199489 3-ethyl-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291487-12-1

3-ethyl-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B11199489
CAS No.: 1291487-12-1
M. Wt: 320.34 g/mol
InChI Key: RLNBEFSZRAJGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a chemical compound belonging to the class of triazolopyridine sulfonamides. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an ethyl group at the 3-position, a fluorophenyl group at the N-position, and a sulfonamide group at the 8-position. It has garnered interest due to its potential pharmacological properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiparasitic agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
  • 3-ethyl-N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
  • 3-ethyl-N-(4-cyanophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Uniqueness

3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to the presence of the fluorophenyl group, which can enhance its pharmacological properties, such as increased lipophilicity and improved binding affinity to molecular targets .

Properties

CAS No.

1291487-12-1

Molecular Formula

C14H13FN4O2S

Molecular Weight

320.34 g/mol

IUPAC Name

3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

InChI

InChI=1S/C14H13FN4O2S/c1-2-13-16-17-14-12(4-3-9-19(13)14)22(20,21)18-11-7-5-10(15)6-8-11/h3-9,18H,2H2,1H3

InChI Key

RLNBEFSZRAJGBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.